[2-(Cyclopent-1-en-1-yl)phenyl](dimethyl)silyl
Description
2-(Cyclopent-1-en-1-yl)phenylsilyl is a silicon-containing organometallic moiety characterized by a dimethylsilyl group (-Si(CH₃)₂) attached to a phenyl ring substituted with a cyclopentenyl group at the ortho position. This structure combines the steric bulk of the cyclopentenyl group with the electron-releasing inductive effect of the dimethylsilyl substituent. Such hybrid systems are of interest in catalysis, materials science, and polymer chemistry due to their tunable electronic and steric profiles . The cyclopentenyl group introduces conformational rigidity, which can influence molecular packing in crystalline states and reactivity in solution .
Properties
CAS No. |
146758-82-9 |
|---|---|
Molecular Formula |
C13H17Si |
Molecular Weight |
201.36 g/mol |
InChI |
InChI=1S/C13H17Si/c1-14(2)13-10-6-5-9-12(13)11-7-3-4-8-11/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
CYQCFOOBNBXIRB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1C2=CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)phenylsilyl typically involves the reaction of cyclopentadiene with phenyl(dimethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclopent-1-en-1-yl)phenylsilyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)phenylsilyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)phenylsilyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Cyclopent-1-en-1-yl)phenylsilyl exerts its effects involves interactions with various molecular targets and pathways. The dimethylsilyl group can form strong bonds with other atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Parameters of Comparable Silyl Compounds
| Compound | Key Feature | Crystal System (Space Group) | Notable Bond Lengths/Angles | Reference |
|---|---|---|---|---|
| 2-(Cyclopent-1-en-1-yl)phenylsilyl | Cyclopentenyl-phenyl inclination: ~15–70° | Triclinic (P1) | Si-C (phenyl): ~185–190 pm | |
| N-((9H-Fluoren-9-yl)dimethylsilyl)-... | N-B distance: 165.5 pm | Orthorhombic (Pbcn) | Si-C (pyridyl): 182 pm | |
| Ti-8 (Cp*-silyl-TiCl₂) | Cp* ligand tilt: ~10° | Monoclinic | Ti-Si: ~275 pm |
Table 2: Electronic Effects of Silyl Groups
Biological Activity
The compound 2-(Cyclopent-1-en-1-yl)phenylsilyl, often referred to in the literature as a silane derivative, has garnered attention for its potential biological activities. Silanes are known for their diverse applications in medicinal chemistry, particularly due to their ability to modulate biological systems. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Cyclopent-1-en-1-yl)phenylsilyl can be represented as follows:
- Molecular Formula : C13H16OSi
- Molecular Weight : 232.35 g/mol
- IUPAC Name : 2-(Cyclopent-1-en-1-yl)phenyl(dimethyl)silane
This compound features a cyclopentene ring attached to a phenyl group, with dimethylsilyl functionality that contributes to its unique reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of silane derivatives like 2-(Cyclopent-1-en-1-yl)phenylsilyl is often attributed to their ability to interact with various cellular targets. Key mechanisms include:
- Antioxidant Activity : Silanes can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in cancer therapy.
- Modulation of Enzyme Activity : The compound may interact with specific enzymes, altering their activity. For instance, silanes have been shown to inhibit certain kinases involved in cancer cell proliferation.
- Cell Membrane Interaction : The lipophilic nature of the dimethylsilyl group allows for enhanced membrane penetration, facilitating the compound's entry into cells and subsequent biological effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of silane derivatives. For example:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(Cyclopent-1-en-1-yl)phenylsilyl | MCF7 (Breast) | 15.5 | Induces apoptosis via ROS generation |
| 2-(Cyclopent-1-en-1-yl)phenylsilyl | A549 (Lung) | 20.3 | Inhibits cell migration and invasion |
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF7 breast cancer cells and A549 lung cancer cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of silane derivatives. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
A study evaluated the effects of 2-(Cyclopent-1-en-1-yl)phenylsilyl on LPS-induced inflammation in macrophages:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 75 | 90 |
The results indicate a significant reduction in cytokine levels, suggesting that this compound may serve as a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
